molecular formula C4H12N2O2 B15340985 Aminooxy-PEG1-amine

Aminooxy-PEG1-amine

Cat. No.: B15340985
M. Wt: 120.15 g/mol
InChI Key: WQXKDXQERMISJX-UHFFFAOYSA-N
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Description

Aminooxy-PEG1-amine HCl salt is a versatile, bifunctional chemical reagent valuable for bioconjugation and chemical biology research. It features a hydrophilic PEG spacer that increases solubility in aqueous media . The molecule contains two distinct reactive groups: an aminooxy group and a primary amine, enabling sequential or orthogonal conjugation strategies . The aminooxy group reacts specifically with aldehydes to form a stable oxime bond. In the presence of a reductant, this reaction forms a hydroxylamine linkage instead . This makes the compound particularly useful for coupling to carbohydrate chains or glycoproteins that present aldehyde groups. The primary amine group is reactive towards activated NHS esters, or it can target carboxylic acids in the presence of a coupling reagent like EDC . This allows for facile connection to a wide range of biomolecules and probes. Given its reactivity, this compound is sensitive and cannot be stored for the long term. Immediate use (within 1 week of receipt) is highly recommended for optimal results . The product is offered with a high purity specification (typically ≥95%) and is provided as an HCl salt. It is offered in reagent grade for standard research, and GMP-grade options can be inquired about for advanced applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H12N2O2

Molecular Weight

120.15 g/mol

IUPAC Name

O-[2-(2-aminoethoxy)ethyl]hydroxylamine

InChI

InChI=1S/C4H12N2O2/c5-1-2-7-3-4-8-6/h1-6H2

InChI Key

WQXKDXQERMISJX-UHFFFAOYSA-N

Canonical SMILES

C(COCCON)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminooxy-PEG1-amine HCl salt is synthesized through a series of chemical reactions involving the introduction of an aminooxy group and a primary amine onto a PEG backbone. The aminooxy group is typically introduced via a reaction with hydroxylamine derivatives, while the primary amine is incorporated through amination reactions. The final product is often purified through crystallization or chromatography to achieve high purity levels .

Industrial Production Methods

In industrial settings, the production of this compound HCl salt involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of stable bonds between the aminooxy group and the PEG backbone. The product is then converted to its hydrochloride salt form to enhance stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG1-amine HCl salt undergoes several types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

    Reduction: In the presence of reducing agents, the oxime bond can be reduced to form hydroxylamine linkages.

    Substitution: The primary amine can participate in nucleophilic substitution reactions with activated esters and carboxylic acids

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Coupling agents like EDC and NHS (N-hydroxysuccinimide) are frequently employed

Major Products Formed

    Oxime Bonds: Formed through the reaction with aldehydes and ketones.

    Hydroxylamine Linkages: Result from the reduction of oxime bonds.

    Amide Bonds: Formed through nucleophilic substitution with carboxylic acids

Scientific Research Applications

Aminooxy-PEG1-amine HCl salt has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation reactions.

    Biology: Facilitates the labeling and modification of biomolecules, such as proteins and nucleic acids.

    Medicine: Employed in drug delivery systems and the development of diagnostic tools.

    Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of Aminooxy-PEG1-amine HCl salt involves the formation of stable oxime bonds through the reaction of its aminooxy group with aldehydes and ketones. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications. The primary amine group allows for further chemical modifications, enabling the compound to serve as a versatile linker in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of Aminooxy-PEG1-amine HCl salt with structurally or functionally analogous PEG-based reagents.

Key Compounds and Their Properties

Compound Name Functional Groups Reactivity Key Applications Molecular Weight (g/mol) Stability & Storage
This compound HCl salt Aminooxy, Primary amine Oxime (with aldehydes/ketones), Amide (with NHS esters/carboxylic acids) Dual conjugation, protein labeling ~146–151* -20°C; short-term use
Amino-PEG1-acid HCl salt Primary amine, Carboxylic acid Amide (with NHS esters or via EDC) Protein coupling, PEGylation ~147–163 -20°C; moderate stability
Methylamino-PEG1-acid HCl salt Methylamine, Carboxylic acid Amide (with carboxylic acids), Schiff base (with carbonyls) Drug-linker synthesis, surface modification 147.2 -20°C; stable if dry
Desthiobiotin-PEG1-Amine Desthiobiotin, Primary amine Amide (with NHS esters), reversible biotin-streptavidin binding Affinity purification, pull-down assays 300.4 -20°C; stable
Aminooxy-PEG1-propargyl HCl salt Aminooxy, Propargyl Oxime (with aldehydes), Click chemistry (with azides) Bioorthogonal labeling, ADC development 115.13 -20°C; moisture-sensitive
Aminooxy-PEG1-azide Aminooxy, Azide Oxime (with aldehydes), Click chemistry (with alkynes) Multistep conjugations, nanomaterial functionalization 146.1 -20°C; light-sensitive

*Molecular weight estimated based on PEG1 backbone and functional groups.

Reactivity and Selectivity

  • This compound HCl salt outperforms Amino-PEG1-acid HCl salt in orthogonal conjugation due to its dual reactive groups.
  • Compared to Methylamino-PEG1-acid HCl salt, which reacts with carbonyls via its methylamine group, this compound offers faster oxime ligation under physiological pH (6.5–7.5), avoiding the need for harsh reducing agents .
  • Desthiobiotin-PEG1-Amine lacks oxime reactivity but provides reversible biotin-streptavidin binding, a feature absent in this compound. This makes it superior for affinity-based assays .
  • Aminooxy-PEG1-propargyl HCl salt and Aminooxy-PEG1-azide specialize in click chemistry, enabling efficient coupling with azides or alkynes, respectively. However, they lack the primary amine group, limiting their versatility compared to this compound .

Stability and Practical Considerations

  • Aminooxy-containing compounds (e.g., this compound, Aminooxy-PEG1-propargyl) exhibit poor long-term stability due to the sensitivity of the aminooxy group to hydrolysis and oxidation. In contrast, Amino-PEG1-acid HCl salt and Methylamino-PEG1-acid HCl salt are more stable, with shelf lives exceeding 6 months under proper storage .
  • Desthiobiotin-PEG1-Amine and Aminooxy-PEG1-azide require stringent inert storage (-20°C under argon) to prevent degradation, whereas this compound degrades even under standard freezer conditions within weeks .

Solubility and Biocompatibility

  • All PEG1 derivatives enhance aqueous solubility due to the hydrophilic PEG spacer. However, Aminooxy-PEG1-propargyl HCl salt and Aminooxy-PEG1-azide may require organic solvents (e.g., DMSO) for dissolution, limiting in vivo applications .

Q & A

Q. What strategies can mitigate PEG-related interference in downstream assays (e.g., ELISA or flow cytometry)?

  • Methodological Answer :
  • Blocking Agents : Use BSA or casein to mask non-specific PEG interactions.
  • Alternative Linkers : If interference persists, validate with non-PEG linkers (e.g., alkyl chains) .

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